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Compound Name: 2-Ethylhexyl 2-ethylhexanoate

Cat. No.: B1346103 Get Quote

Spectroscopic Data of 2-Ethylhexyl 2-
ethylhexanoate: A Technical Guide
Introduction
2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1) is a branched-chain ester widely utilized

in the cosmetics and personal care industry as an emollient and skin conditioning agent.[1] Its

chemical structure, consisting of a 2-ethylhexanoyl group esterified with a 2-ethylhexyl alcohol,

imparts desirable properties such as good spreadability and a non-greasy feel. The quality

control and characterization of this compound are paramount to ensure its purity and

performance in final formulations. This technical guide provides an in-depth analysis of the

spectroscopic data for 2-Ethylhexyl 2-ethylhexanoate, focusing on Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for

researchers, scientists, and professionals in drug development and chemical manufacturing

who require a comprehensive understanding of the spectroscopic profile of this versatile ester.

The molecular structure of 2-Ethylhexyl 2-ethylhexanoate is depicted below. This structure is

the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular Structure of 2-Ethylhexyl 2-ethylhexanoate
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While a complete, published spectrum for 2-Ethylhexyl 2-ethylhexanoate is not

readily available in the public domain, chemical suppliers like TCI confirm the structure of their

product by NMR.[2] By analyzing the spectra of the precursor molecules, 2-ethylhexanoic acid

and 2-ethylhexanol, and related esters, a reliable prediction of the ¹H and ¹³C NMR spectra can

be constructed.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Ethylhexyl 2-ethylhexanoate is expected to be complex due

to the presence of two structurally similar, yet chemically distinct, 2-ethylhexyl moieties and

significant signal overlap in the aliphatic region.

Experimental Protocol (Predicted): A sample of 2-Ethylhexyl 2-ethylhexanoate would be

dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz or higher field NMR

spectrometer.

Predicted ¹H NMR Data:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.0 - 4.1 d 2H
O-CH₂ (from alcohol

moiety)

~2.2 - 2.4 m 1H
α-CH (from acid

moiety)

~1.5 - 1.7 m 4H CH₂ (ethyl groups)

~1.2 - 1.4 m 16H CH₂ (butyl chains)

~0.8 - 1.0 m 12H
CH₃ (terminal

methyls)

The key diagnostic signal is the doublet around 4.0-4.1 ppm, corresponding to the methylene

protons adjacent to the ester oxygen. The methine proton of the acid moiety is expected to be

deshielded by the carbonyl group and appear around 2.2-2.4 ppm. The remaining aliphatic

protons would produce a complex series of overlapping multiplets.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the

carbon atoms.

Predicted ¹³C NMR Data:

Chemical Shift (ppm) Assignment

~176 C=O (ester carbonyl)

~66 O-CH₂ (from alcohol moiety)

~45 α-CH (from acid moiety)

~20 - 40 Aliphatic CH₂ and CH

~10 - 15 Aliphatic CH₃

The carbonyl carbon at approximately 176 ppm is a key identifier. The carbon of the O-CH₂

group at around 66 ppm and the α-CH of the acid part at roughly 45 ppm are also

characteristic.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Ethylhexyl 2-ethylhexanoate will be dominated by the characteristic

absorptions of the ester group and the aliphatic C-H bonds.

Experimental Protocol: A thin film of neat liquid 2-Ethylhexyl 2-ethylhexanoate would be

placed between two salt plates (e.g., NaCl or KBr) for analysis by a Fourier-Transform Infrared

(FTIR) spectrometer.

Characteristic IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

~2960, ~2930, ~2870 Strong C-H stretching (aliphatic)

~1735 Strong C=O stretching (ester)

~1460 Medium C-H bending (CH₂)

~1380 Medium C-H bending (CH₃)

~1170 Strong C-O stretching (ester)

The most prominent feature in the IR spectrum is the strong absorption band around 1735

cm⁻¹, which is indicative of the ester carbonyl group. The strong C-H stretching bands just

below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The strong C-O stretching band

around 1170 cm⁻¹ is also characteristic of the ester functional group. The IR spectrum of the

related ethyl 2-ethylhexanoate shows these characteristic peaks.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and identification.

Experimental Protocol: The mass spectrum would be obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[4]

Mass Spectrometry Data:

m/z Relative Intensity Assignment

256 Low [M]⁺ (Molecular Ion)

143 Moderate [CH₃(CH₂)₃CH(C₂H₅)CO]⁺

129 Moderate [CH₃(CH₂)₃CH(C₂H₅)COO]⁺

113 High [CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺

85 High [CH₃(CH₂)₃CH]⁺

57 Very High [C₄H₉]⁺
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The molecular ion peak at m/z 256 is expected to be of low intensity. The fragmentation pattern

is characterized by cleavage at the ester linkage. The base peak is often observed at m/z 57,

corresponding to the stable butyl cation.[1] Other significant fragments arise from the cleavage

of the ethyl and butyl groups from both the acid and alcohol moieties.

[M]⁺
m/z 256

[C₈H₁₅O]⁺
m/z 127 -C₈H₁₇

[C₈H₁₇O]⁺
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[C₈H₁₇]⁺
m/z 113

 -OCOC₇H₁₅

[C₄H₉]⁺
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(Base Peak) -C₄H₈

[C₅H₁₁]⁺
m/z 71

 -C₃H₆

[C₆H₁₃]⁺
m/z 85

 -C₂H₄

Click to download full resolution via product page

Caption: Key Fragmentation Pathways of 2-Ethylhexyl 2-ethylhexanoate in Mass

Spectrometry.

Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive profile for

the characterization of 2-Ethylhexyl 2-ethylhexanoate. The predicted NMR spectra, in

conjunction with the characteristic IR absorption bands and the detailed mass spectral

fragmentation pattern, offer a robust methodology for the identification and quality assessment

of this important cosmetic ingredient. While a complete set of experimentally derived spectra

for 2-Ethylhexyl 2-ethylhexanoate is not compiled in a single public source, the analysis of its

constituent parts and related molecules, supported by supplier data, provides a scientifically

sound basis for its spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylhexyl-2-ethylhexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylhexyl-2-ethylhexanoate
https://www.tcichemicals.com/DE/en/p/E1609
https://m.chemicalbook.com/SpectrumEN_2983-37-1_IR1.htm
https://chemview.epa.gov/chemview/proxy?filename=09022526804cfd9c_26040-51-7_Bis(2-ethylhexyl)%20tetrabromophthalate_%5BCUR_2012_0061_16%5D_Appearance,%20Spectral%20Data%20and%20Mass%20Spectrometry.pdf
https://www.benchchem.com/product/b1346103#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylhexyl-2-ethylhexanoate
https://www.benchchem.com/product/b1346103#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylhexyl-2-ethylhexanoate
https://www.benchchem.com/product/b1346103#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylhexyl-2-ethylhexanoate
https://www.benchchem.com/product/b1346103#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylhexyl-2-ethylhexanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346103?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

